(1S-trans)-1,2-Cyclohexanediamine dihydrochloride
Overview
Description
(1S-trans)-1,2-Cyclohexanediamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. It is known for its role as a chiral ligand and building block in asymmetric synthesis, making it a valuable compound in the production of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S-trans)-1,2-Cyclohexanediamine dihydrochloride typically involves the reduction of the corresponding dinitro compound or the catalytic hydrogenation of the dicyano derivative. One common method includes the reduction of trans-1,2-dinitrocyclohexane using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of chiral catalysts and ligands is crucial in maintaining the enantiomeric purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S-trans)-1,2-Cyclohexanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diketone.
Reduction: It can be further reduced to form cyclohexane derivatives.
Substitution: The diamine can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diketones, cyclohexane derivatives, and various substituted cyclohexanediamine compounds .
Scientific Research Applications
(1S-trans)-1,2-Cyclohexanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (1S-trans)-1,2-Cyclohexanediamine dihydrochloride involves its ability to act as a chiral ligand, facilitating asymmetric catalysis. The compound interacts with metal catalysts to form chiral complexes, which then catalyze the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine with similar applications in asymmetric synthesis.
(1S,2S)-1,2-Cyclohexanediol: A chiral diol used as a chiral auxiliary and ligand in various chemical reactions.
Uniqueness
(1S-trans)-1,2-Cyclohexanediamine dihydrochloride is unique due to its specific stereochemistry, which makes it particularly effective in certain asymmetric synthesis reactions. Its ability to form stable chiral complexes with metal catalysts distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1S,2S)-cyclohexane-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKOZXSZLOBKGM-USPAICOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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